molecular formula C12H10BrN B1354143 2-(4-bromophenyl)aniline CAS No. 62532-98-3

2-(4-bromophenyl)aniline

Cat. No.: B1354143
CAS No.: 62532-98-3
M. Wt: 248.12 g/mol
InChI Key: UTCNKGRSWYBETH-UHFFFAOYSA-N
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Description

4’-Bromobiphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and an amine group attached to the other phenyl ring

Biochemical Analysis

Biochemical Properties

4’-Bromobiphenyl-2-ylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of various genes. Upon binding to AhR, 4’-Bromobiphenyl-2-ylamine triggers the upregulation of genes involved in biochemical and endocrine pathways . Additionally, this compound can interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.

Cellular Effects

The effects of 4’-Bromobiphenyl-2-ylamine on various types of cells and cellular processes are profound. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 4’-Bromobiphenyl-2-ylamine leads to changes in the expression of genes involved in detoxification and metabolic processes . This compound can also affect cell proliferation and apoptosis, making it a subject of interest in cancer research.

Molecular Mechanism

At the molecular level, 4’-Bromobiphenyl-2-ylamine exerts its effects through binding interactions with biomolecules. The binding of this compound to AhR results in the receptor’s translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 4’-Bromobiphenyl-2-ylamine can inhibit or activate enzymes, such as cytochrome P450, by interacting with their active sites. These interactions lead to changes in enzyme activity and subsequent alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of 4’-Bromobiphenyl-2-ylamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 4’-Bromobiphenyl-2-ylamine has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4’-Bromobiphenyl-2-ylamine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects, such as weight loss and organ damage, have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

4’-Bromobiphenyl-2-ylamine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4’-Bromobiphenyl-2-ylamine, leading to the formation of various metabolites

Transport and Distribution

Within cells and tissues, 4’-Bromobiphenyl-2-ylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of 4’-Bromobiphenyl-2-ylamine is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 4’-Bromobiphenyl-2-ylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromobiphenyl-2-ylamine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the monobromination of biphenyl using bromine in the presence of a solvent such as dichloroethane and a catalyst. The reaction is carried out at ambient temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 4’-Bromobiphenyl-2-ylamine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4’-Bromobiphenyl-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding biphenyl-2-ylamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4’-Bromobiphenyl-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of liquid crystals and other advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromobiphenyl-2-ylamine is unique due to the presence of both a bromine atom and an amine group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research .

Properties

IUPAC Name

2-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNKGRSWYBETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463789
Record name 2-(4'-bromophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62532-98-3
Record name 2-(4'-bromophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 4-bromophenyl boronic acid (5.0 g, 24.82 mmol), tetrakis(triphenylphosphine) palladium (0) (0.717 g, 0.620 mmol) and 2 M Na2CO3 (10 mL) to a solution of 2-iodoaniline (4.5 g, 20.69 mmol) in toluene (2 mL):ethanol (20 mL), deoxygenate and heat at 80° C. under nitrogen. After 4 h, add water and extract with EtOAc. Combine the organic layers, dry over sodium sulfate, filter and concentrate under reduced pressure to give a residue. Purify the residue by flash chromatography (Silica gel-EtOAc/hexane 1:12), to provide 4′-bromo-biphenyl-2-ylamine (3.53 g, 69%). MS (m/e): 248 (M+1); 249 (M+2).
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5 g
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10 mL
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4.5 g
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2 mL
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0.717 g
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catalyst
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Synthesis routes and methods II

Procedure details

Combine 4-bromophenylboronic acid (6.064 g, 30.195 mmol), 2-iodo-phenylamine (5.532 g, 25.257 mmol), toluene, 2N Na2CO3 (13 ml, 26 mmol), and tetrakis(triphenyl-phosphine)palladium(0) (0.849 g) and heat to 80° C. After 4 hours cool to room temperature and stir for 16 hours. Dilute the reaction with EtOAc and back extract water layer with EtOAc. Combine the organic layers and wash with H2O, and dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel), eluting with first hexane and increasing up to 10% EtOAc/Hexane to afford 4′-bromo-biphenyl-2-ylamine (4.008 g, 64%). LCMS 247.
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6.064 g
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5.532 g
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13 mL
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tetrakis(triphenyl-phosphine)palladium(0)
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0.849 g
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reactant
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